Cas no 1627196-89-7 (trans-4-fluorotetrahydrofuran-3-amine)
trans-4-fluorotetrahydrofuran-3-amine Chemical and Physical Properties
Names and Identifiers
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- TRANS-4-FLUOROOXOLAN-3-AMINE
- (3R,4S)-4-FLUOROOXOLAN-3-AMINE
- trans-4-fluorotetrahydrofuran-3-amine
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- Inchi: 1S/C4H8FNO/c5-3-1-7-2-4(3)6/h3-4H,1-2,6H2/t3-,4-/m1/s1
- InChI Key: QEFNMXYQEIJFEA-QWWZWVQMSA-N
- SMILES: O1C[C@@H](F)[C@H](N)C1
trans-4-fluorotetrahydrofuran-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-100MG |
trans-4-fluorotetrahydrofuran-3-amine |
1627196-89-7 | 95% | 100MG |
¥ 1,920.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-250MG |
trans-4-fluorotetrahydrofuran-3-amine |
1627196-89-7 | 95% | 250MG |
¥ 3,075.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-500MG |
trans-4-fluorotetrahydrofuran-3-amine |
1627196-89-7 | 95% | 500MG |
¥ 5,121.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-1G |
trans-4-fluorotetrahydrofuran-3-amine |
1627196-89-7 | 95% | 1g |
¥ 7,682.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-5G |
trans-4-fluorotetrahydrofuran-3-amine |
1627196-89-7 | 95% | 5g |
¥ 23,047.00 | 2023-04-14 | |
| Ambeed | A459166-1g |
trans-4-Fluorotetrahydrofuran-3-amine |
1627196-89-7 | 98% | 1g |
$1151.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-100mg |
trans-4-fluorotetrahydrofuran-3-amine |
1627196-89-7 | 95% | 100mg |
¥1920.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-250mg |
trans-4-fluorotetrahydrofuran-3-amine |
1627196-89-7 | 95% | 250mg |
¥3075.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-500mg |
trans-4-fluorotetrahydrofuran-3-amine |
1627196-89-7 | 95% | 500mg |
¥5121.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-1g |
trans-4-fluorotetrahydrofuran-3-amine |
1627196-89-7 | 95% | 1g |
¥7682.0 | 2024-04-23 |
trans-4-fluorotetrahydrofuran-3-amine Suppliers
trans-4-fluorotetrahydrofuran-3-amine Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on trans-4-fluorotetrahydrofuran-3-amine
Recent Advances in the Application of trans-4-Fluorotetrahydrofuran-3-amine (CAS: 1627196-89-7) in Medicinal Chemistry
trans-4-Fluorotetrahydrofuran-3-amine (CAS: 1627196-89-7) has emerged as a versatile building block in medicinal chemistry, particularly in the development of novel bioactive molecules. Recent studies have highlighted its potential as a key structural motif in drug discovery, owing to its unique physicochemical properties and ability to modulate biological targets. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, pharmacological relevance, and recent breakthroughs in its utilization.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a chiral amine synthon in the asymmetric synthesis of protease inhibitors. The researchers utilized 1627196-89-7 as a core scaffold to develop potent inhibitors of viral proteases, achieving significant improvements in both binding affinity and metabolic stability compared to previous generations of inhibitors. The fluorinated tetrahydrofuran ring was found to confer enhanced membrane permeability while maintaining favorable solubility profiles.
In the field of CNS drug development, trans-4-fluorotetrahydrofuran-3-amine has shown particular promise. A recent Nature Communications paper (2024) reported its incorporation into novel dopamine receptor modulators, where the fluorine atom's strategic positioning enabled precise control over receptor subtype selectivity. The study revealed that derivatives containing this moiety exhibited improved blood-brain barrier penetration and reduced off-target effects compared to traditional aromatic amine-based compounds.
The synthetic accessibility of 1627196-89-7 has been significantly improved through recent methodological advances. A 2024 Organic Letters publication described an efficient enantioselective route to this building block using asymmetric hydrogenation of fluorinated enamines, achieving >99% ee and 85% overall yield. This development has important implications for scaling up production of pharmaceutical intermediates containing this structural motif.
From a safety and ADME perspective, recent preclinical studies have demonstrated favorable toxicological profiles for drug candidates incorporating trans-4-fluorotetrahydrofuran-3-amine. The compound's metabolic stability, particularly resistance to oxidative deamination, has been attributed to the electron-withdrawing effect of the fluorine atom combined with the conformational constraints imposed by the tetrahydrofuran ring.
Looking forward, the unique properties of 1627196-89-7 position it as a valuable tool in addressing current challenges in drug discovery, including the need for sp3-rich scaffolds with improved three-dimensionality. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, particularly for targets requiring precise spatial orientation of pharmacophores. Ongoing research is exploring its application in PROTACs and other emerging therapeutic modalities.
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